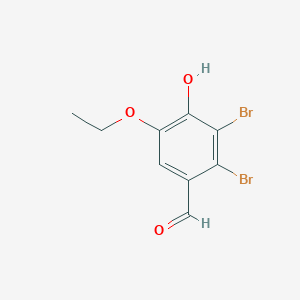

2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde

Description

Contextualization within Halogenated Benzene (B151609) Derivatives

Halogenated benzene derivatives are a class of organic compounds where one or more hydrogen atoms on a benzene ring are replaced by halogens. These compounds are of significant importance in organic chemistry, serving as key intermediates in the synthesis of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. quora.com The carbon-halogen bond, particularly the carbon-bromine bond, is a key functional group that can be readily transformed through various reactions, most notably metal-catalyzed cross-coupling reactions.

2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde is a highly functionalized member of this class. The presence of two bromine atoms offers multiple sites for sequential and selective chemical modifications. The electronic properties of the benzene ring are heavily influenced by the interplay of its substituents: the electron-withdrawing aldehyde and bromine groups, and the electron-donating hydroxyl and ethoxy groups. This electronic environment dictates the reactivity of the ring and its functional groups, making it a subject of interest for synthetic chemists.

Significance of Multifunctional Benzene Scaffolds in Chemical Synthesis

Benzene and its derivatives are fundamental hubs for creating complex molecular architectures. mdpi.com Scaffolds that possess multiple, distinct functional groups, such as this compound, are particularly valuable in chemical synthesis for several reasons:

Orthogonal Reactivity : The different functional groups (aldehyde, phenol (B47542), aryl bromide) can often be reacted selectively under different conditions. This "orthogonal" reactivity allows for a step-wise and controlled construction of complex target molecules without the need for extensive protecting group strategies.

Molecular Diversity : Each functional group serves as a handle for introducing new molecular fragments. The aldehyde can undergo condensation and addition reactions, the hydroxyl group can be alkylated or acylated, and the two bromine atoms are prime sites for forming new carbon-carbon or carbon-heteroatom bonds. This versatility allows for the rapid generation of a library of diverse compounds from a single starting scaffold.

Three-Dimensional Architecture : The substitution pattern on the benzene ring pre-organizes the functional groups in a specific spatial arrangement. This defined geometry is crucial when designing molecules intended to interact with biological targets like enzymes or receptors, or for constructing materials with specific structural properties. acs.org A growing theme in chemistry is the covalent organization of multiple molecular building blocks to create functional molecules using such scaffolds. mdpi.com

Research Gaps and Opportunities for this compound

Despite its potential, a survey of the scientific literature indicates that this compound is an underexplored compound. While its synthesis and basic properties are known, its application in advanced organic synthesis appears to be limited. This presents several research gaps and opportunities:

Exploration of Selective Cross-Coupling Reactions : There is a significant opportunity to investigate the selective functionalization of the two C-Br bonds. Research could explore conditions for mono-functionalization versus di-functionalization using modern palladium, copper, or nickel catalysts. Differentiating the reactivity of the C-Br bond at position 2 versus position 3 is a key challenge and a significant opportunity.

Development of Novel Heterocyclic Systems : The compound is a prime precursor for synthesizing novel heterocyclic scaffolds. The adjacent aldehyde and hydroxyl groups, along with the nearby bromine atom, could be used to construct fused ring systems like benzofurans or other complex oxygen-containing heterocycles.

Application in Multicomponent Reactions : The aldehyde functional group is well-suited for use in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. rsc.org Investigating the behavior of this compound in MCRs could lead to the efficient synthesis of novel, structurally complex molecules.

Polymer Chemistry : The di-bromo functionality allows this compound to act as a monomer in polymerization reactions, potentially leading to new classes of functional polymers with unique electronic or thermal properties.

Hypothesized Research Trajectories for the Compound

Building on the identified research gaps, several research trajectories can be hypothesized for this compound:

Synthesis of Bioactive Molecules : The core structure is related to other naturally occurring and synthetic benzaldehydes with known biological activities. hskbrchemical.comhskbrchemical.com A primary research trajectory would involve using the compound as a starting material for the synthesis of novel analogues of existing drugs or new chemical entities for biological screening. The bromine atoms could be replaced with various aryl or alkyl groups via Suzuki or Sonogashira couplings to probe structure-activity relationships.

Advanced Materials Science : Incorporation of this scaffold into larger conjugated systems could lead to new organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The heavy bromine atoms could also impart useful properties like high refractive indices or utility in X-ray crystallography.

Catalyst and Ligand Development : The molecule could be elaborated into novel ligands for transition metal catalysis. By transforming the aldehyde and hydroxyl groups into chelating moieties, new ligands with a rigid, well-defined geometry could be synthesized, potentially offering unique selectivity in catalytic transformations.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈Br₂O₃ | nih.gov |

| Molecular Weight | 323.97 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 2973-74-2 | bldpharm.com |

| InChI | InChI=1S/C9H8Br2O3/c1-2-14-7-3-6(10)8(11)5(4-12)9(7)13/h3-4,13H,2H2,1H3 | nih.gov |

| Canonical SMILES | CCOC1=CC(=C(C(=C1O)C=O)Br)Br | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O3/c1-2-14-6-3-5(4-12)7(10)8(11)9(6)13/h3-4,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZAJTHKPEQTMRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C(=C1)C=O)Br)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,3 Dibromo 5 Ethoxy 4 Hydroxybenzaldehyde

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde, the primary disconnections involve the carbon-bromine, carbon-oxygen (ether), and carbon-carbon (aldehyde) bonds.

A logical retrosynthetic pathway would commence by disconnecting the two bromine atoms, suggesting an electrophilic bromination of an appropriate precursor. The ethoxy group can be envisioned as being introduced via an etherification reaction, such as the Williamson ether synthesis. The aldehyde functionality can be introduced through various formylation reactions or, more practically, can be present in the starting material.

Based on this analysis, a highly plausible and strategic precursor is 3-ethoxy-4-hydroxybenzaldehyde, commonly known as ethyl vanillin. nih.govsigmaaldrich.com This starting material is structurally advantageous as it already contains the ethoxy, hydroxyl, and aldehyde groups in the required 1,2,4-substitution pattern, simplifying the synthesis to a regioselective dibromination step.

Plausible Retrosynthetic Route:

Figure 1: Proposed retrosynthetic disconnection of the target molecule leading back to the precursor 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).

Precursor Synthesis and Derivatization Routes

The selection of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) as the primary precursor is strategic due to its commercial availability and structural features. sigmaaldrich.com However, should this precursor be unavailable, it can be synthesized from other starting materials like 3,4-dihydroxybenzaldehyde. A selective ethoxylation at the 3-position would be required, which can be challenging but is achievable under controlled conditions.

Optimization of Bromination and Ethoxylation Reactions

The key step in the proposed synthesis is the dibromination of 3-ethoxy-4-hydroxybenzaldehyde. The hydroxyl and ethoxy groups are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. The aldehyde group is a deactivating, meta-directing group. The positions ortho to the powerful hydroxyl group (positions 2 and 6) are highly activated.

Achieving the desired 2,3-dibromo substitution pattern is challenging due to these directing effects. Direct bromination of ethyl vanillin would likely lead to bromination at the 5-position, ortho to the ethoxy and para to the hydroxyl group. Therefore, careful selection of brominating agents and reaction conditions is crucial to control regioselectivity. mdpi.com

Various brominating agents have been developed as alternatives to liquid bromine, which can be non-selective. cambridgescholars.com N-Bromosuccinimide (NBS) is a milder and more selective reagent often used for the bromination of activated aromatic rings. mdpi.comcambridgescholars.com The use of a catalyst or a specific solvent system can further influence the position of bromination. For instance, zeolites have been shown to induce high para-selectivity in some electrophilic brominations. mdpi.com Oxidative bromination techniques, which generate the brominating agent in situ from a bromide source and an oxidant, can also offer enhanced selectivity. mdpi.com

Table 1: Comparison of Brominating Reagents for Phenolic Compounds

| Reagent | Typical Conditions | Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|

| Br₂ in Acetic Acid | Room Temperature | Low to Moderate | Inexpensive, readily available | Corrosive, low atom economy, can lead to over-bromination mdpi.com |

| N-Bromosuccinimide (NBS) | MeCN, 0 °C to RT | High | Milder, selective for activated rings mdpi.com | More expensive than Br₂ |

| KBr/KBrO₃ in Acid | Aqueous, mild conditions | Good regioselectivity | Green, in situ generation of Br₂ researchgate.net | Requires careful pH control |

| PIDA/AlBr₃ System | MeCN, Room Temperature | Excellent | Mild conditions, high yields for some phenols rsc.org | Reagent preparation required |

This table provides an interactive comparison of common bromination methods.

As the chosen precursor, ethyl vanillin, already contains the ethoxy group, a separate etherification step is not necessary in the primary proposed route. However, if the synthesis were to start from a dihydroxy precursor like 3,4-dihydroxybenzaldehyde, a selective etherification would be required. The 4-hydroxyl group is generally more acidic and nucleophilic than the 3-hydroxyl group, allowing for regioselective protection or etherification at this position under carefully controlled basic conditions. mdpi.com

The Williamson ether synthesis, reacting the phenoxide with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a mild base like sodium bicarbonate, is a standard method for this transformation. mdpi.com

Hydroxyl Group Protection and Deprotection Strategies

In multi-step organic syntheses, it is often necessary to protect reactive functional groups like hydroxyls to prevent them from interfering with subsequent reactions. libretexts.orgzmsilane.com In the synthesis of this compound, the phenolic hydroxyl group is highly activating and could lead to undesired side reactions or over-bromination.

Protecting the hydroxyl group as an ether or an ester before the bromination step can be a viable strategy to modulate its directing effect and reactivity. highfine.comhighfine.com Common protecting groups for phenols include benzyl (B1604629) (Bn) ethers, silyl ethers (e.g., TBDMS), and acetyl (Ac) esters. zmsilane.comhighfine.com

Table 2: Common Hydroxyl Protecting Groups for Phenols | Protecting Group | Introduction Reagent | Removal Conditions | Stability | | :--- | :--- | :--- | :--- | | Benzyl (Bn) | Benzyl bromide, base (e.g., K₂CO₃) | Hydrogenolysis (H₂, Pd/C) highfine.com | Stable to acid and base | | | Acetyl (Ac) | Acetic anhydride (B1165640), pyridine (B92270) | Mild base (e.g., K₂CO₃, MeOH) highfine.com | Stable to acid | | | Methoxymethyl (MOM) | MOM-Cl, base (e.g., DIEA) | Acidic conditions highfine.com | Stable to base | | | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) | Stable to base, mild acid | |

This interactive table outlines various strategies for hydroxyl group protection.

Exploration of Novel Catalytic and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of environmentally friendly and efficient methods. Several green chemistry approaches can be applied to the synthesis of substituted phenols and their derivatives. rsc.org

For the bromination step, the use of oxidative bromination with hydrogen peroxide as the oxidant and a bromide salt like HBr or KBr is a greener alternative to traditional methods. rsc.org This approach often uses ethanol (B145695) or water as the solvent and can proceed rapidly at room temperature. rsc.org Catalytic systems, for instance using certain metal complexes, can also achieve high conversion and selectivity in the bromination of phenolic compounds. researchgate.net

Solvent choice is another key aspect of green chemistry. Performing reactions in greener solvents like ethanol, or under solvent-free conditions where possible, significantly reduces the environmental impact of the synthesis. Furthermore, developing one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can improve efficiency and reduce waste. researchgate.netrug.nlnih.gov For example, a one-pot ipso-hydroxylation/bromination sequence has been developed for the synthesis of highly substituted phenols from arylboronic acids, representing a major advance in the efficient construction of complex phenols. rsc.org

Scale-Up Considerations and Process Intensification in Synthesis

The transition from laboratory-scale synthesis to industrial production of complex molecules like this compound presents a unique set of challenges that necessitate careful consideration of scalability and process intensification. While lab-scale preparations may prioritize yield and purity on a small scale, large-scale synthesis introduces critical factors such as cost-effectiveness, safety, environmental impact, and process robustness. nih.gov The synthesis of this substituted benzaldehyde (B42025) derivative involves multiple steps, including aromatic substitution and functional group manipulations, each with its own set of parameters that must be optimized for bulk production.

Key considerations for the scale-up of this compound synthesis include reaction kinetics, heat and mass transfer, reagent handling and stoichiometry, solvent selection, and product isolation and purification. For instance, bromination reactions, a crucial step in the synthesis, can be highly exothermic and may generate hazardous byproducts. nih.govresearchgate.net The choice of brominating agent is critical; while elemental bromine is effective, its corrosivity, toxicity, and tendency to cause over-bromination pose significant challenges in a large-scale setting. researchgate.net Alternative reagents like N-bromosuccinimide (NBS) are often considered for improved safety and selectivity, though their own thermal stability and reaction profiles must be carefully evaluated. researchgate.net

Process intensification, the development of innovative equipment and techniques to create dramatically smaller, cleaner, and more energy-efficient processes, offers promising solutions to these scale-up challenges. For the synthesis of this compound, this could involve the implementation of continuous flow reactors. Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, improved yields, and greater consistency. researchgate.net This methodology is particularly advantageous for managing highly exothermic reactions and for reactions involving hazardous reagents.

Furthermore, the choice of catalysts and solvents plays a pivotal role in the economic and environmental viability of the scaled-up process. The use of heterogeneous catalysts could simplify product purification by allowing for easy separation and recycling of the catalyst. Similarly, the selection of greener solvents or the development of solvent-free reaction conditions can significantly reduce the environmental footprint of the manufacturing process. nih.gov

Ultimately, a successful scale-up strategy for this compound requires a multidisciplinary approach that integrates chemical engineering principles with advanced synthetic organic chemistry. This ensures a process that is not only economically viable but also safe and environmentally responsible.

Data Tables

Table 1: Comparison of Bromination Methods for Aromatic Compounds

| Parameter | Elemental Bromine | N-Bromosuccinimide (NBS) |

| Reactivity | High | Moderate to High |

| Selectivity | Often low, risk of over-bromination researchgate.net | Generally high, good regioselectivity |

| Safety Concerns | Corrosive, toxic, high vapor pressure researchgate.net | Safer to handle, but potential for thermal runaway researchgate.net |

| Byproducts | HBr (corrosive) | Succinimide (less hazardous) |

| Scale-Up Suitability | Challenging due to safety and selectivity issues | More suitable, especially in flow chemistry setups |

Table 2: Process Intensification Strategies for Substituted Benzaldehyde Synthesis

| Strategy | Traditional Batch Processing | Continuous Flow Chemistry |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, rapid heat dissipation |

| Mass Transfer | Often diffusion-limited | Enhanced due to small channel dimensions |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes |

| Reaction Control | Less precise control over temperature and mixing | Precise control over reaction parameters researchgate.net |

| Scalability | Scaling out (numbering-up) is often more practical | Linear scalability by running reactors in parallel |

| Reproducibility | Can be variable between batches | High consistency and reproducibility |

Mechanistic Investigations of Chemical Reactivity and Transformations

Influence of Substituents on Reaction Kinetics and Thermodynamics

The reactivity of benzaldehyde (B42025) derivatives in various chemical transformations is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the electronic properties and steric environment of the formyl group, thereby affecting the kinetics and thermodynamics of reactions. In the case of 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde, the interplay of four distinct substituents—two bromine atoms, an ethoxy group, and a hydroxyl group—dictates its chemical behavior.

Electron-Withdrawing and Donating Effects:

Bromine (Br): As halogens, bromine atoms are moderately deactivating groups. They exhibit a dual electronic effect: they are electron-withdrawing through the inductive effect (-I) due to their electronegativity, and electron-donating through resonance (+R) by sharing their lone pairs with the aromatic ring. However, the inductive effect of halogens typically outweighs the resonance effect, leading to a net electron-withdrawing character. In this compound, the two bromine atoms at the ortho and meta positions to the aldehyde group significantly increase the electrophilicity of the carbonyl carbon.

Ethoxy (-OCH2CH3): The ethoxy group is a strong electron-donating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity but a strong electron-donating resonance effect (+R) through the lone pairs on the oxygen atom. This resonance effect increases the electron density of the benzene (B151609) ring.

Hydroxyl (-OH): Similar to the ethoxy group, the hydroxyl group is a potent electron-donating group, primarily through resonance (+R), which significantly outweighs its inductive electron-withdrawing (-I) effect.

Impact on Reaction Kinetics:

The rate of a reaction is highly sensitive to the electronic nature of the aldehyde. For instance, in nucleophilic addition reactions to the carbonyl group, which is a common reaction pathway for aldehydes, the rate is enhanced by electron-withdrawing substituents. These groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon and thus slow down the reaction rate.

In an aldol (B89426) reaction involving various benzaldehyde derivatives, a positive correlation was observed between the reaction rate and the electrophilicity of the benzaldehyde. d-nb.info This indicates that electron-poor benzaldehydes with withdrawing substituents exhibit increased reactivity. d-nb.info For example, the aldol reaction of 4-cyanobenzaldehyde (B52832) was found to be 54-fold faster than that of 4-methoxybenzaldehyde, highlighting the significant impact of substituents on reaction kinetics. researchgate.net

The following table illustrates the effect of different substituents on the reaction rate of a representative reaction.

| Substituent (at para-position) | Electronic Effect | Relative Reaction Rate |

| -NO2 | Strong Electron-Withdrawing | Highest |

| -CN | Strong Electron-Withdrawing | High |

| -Br | Weak Electron-Withdrawing | Moderate |

| -H | Neutral | Reference |

| -CH3 | Weak Electron-Donating | Low |

| -OCH3 | Strong Electron-Donating | Lowest |

This table presents a generalized trend based on established principles of physical organic chemistry and may not represent specific experimental data.

Impact on Thermodynamics:

Substituents also influence the thermodynamics of a reaction by affecting the stability of the reactants, intermediates, and products. Electron-withdrawing groups can stabilize anionic intermediates formed during nucleophilic addition, thereby shifting the equilibrium towards the product side. Conversely, electron-donating groups may destabilize such intermediates.

The position of the substituents is also critical. Ortho-substituents, in addition to their electronic effects, can exert steric hindrance, which can affect both the kinetics and thermodynamics of a reaction by impeding the approach of reactants or altering the conformation of intermediates and products. In this compound, the bromine atom at the 2-position (ortho to the aldehyde) could introduce steric effects.

Research on the conformation of human serum albumin when interacting with various para-substituted benzaldehyde derivatives showed that the strength of the push/pull electronic nature of the substituent influenced the binding and conformational changes. nih.gov This suggests that the electronic properties imparted by substituents have a far-reaching impact on molecular interactions.

Advanced Spectroscopic and Structural Elucidation Studies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment of Resonances

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques would be instrumental in assigning the proton (¹H) and carbon (¹³C) signals of 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For the ethoxy group, a correlation between the methylene (-CH2-) and methyl (-CH3) protons would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the aromatic proton to its corresponding carbon, as well as the protons of the ethoxy group to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. This would be critical for confirming the substitution pattern on the aromatic ring by observing correlations between the aldehydic proton and adjacent aromatic carbons, and between the ethoxy group protons and the aromatic carbon to which the group is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could provide information about the preferred conformation of the ethoxy group relative to the aromatic ring.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | ~9.8 | ~190 |

| Aromatic C-H | ~7.5 | ~115 |

| Methylene (-OCH2-) | ~4.1 | ~65 |

| Methyl (-CH3) | ~1.4 | ~15 |

Solid-State NMR Investigations

Solid-State NMR (ssNMR) could provide insights into the structure and dynamics of this compound in its crystalline form. This technique can be used to determine the number of crystallographically inequivalent molecules in the unit cell and to study intermolecular interactions.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the molecular formula of the compound by providing a highly accurate mass measurement. The expected exact mass for C9H8Br2O3 would be calculated and compared to the experimental value. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, with expected cleavages at the ethoxy and aldehyde functional groups.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

FTIR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes.

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group (a broad band around 3300 cm⁻¹), the aldehyde C-H stretch (around 2850 and 2750 cm⁻¹), the carbonyl (C=O) stretch of the aldehyde (around 1680 cm⁻¹), and C-O stretches from the ether and phenol (B47542) (in the 1250-1000 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data, particularly for the aromatic ring vibrations and the C-Br stretching modes.

| Functional Group | Expected FTIR Wavenumber (cm⁻¹) |

| O-H Stretch (Phenol) | 3400-3200 (broad) |

| C-H Stretch (Aldehyde) | 2900-2800, 2800-2700 |

| C=O Stretch (Aldehyde) | 1700-1680 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-O Stretch (Ether/Phenol) | 1260-1000 |

| C-Br Stretch | 700-500 |

Single-Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding involving the hydroxyl and aldehyde groups, and halogen bonding involving the bromine atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions of the aromatic system, which is conjugated with the aldehyde group. The position of the maximum absorption (λmax) would be indicative of the extent of conjugation.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (If applicable)

The parent compound, this compound, is not chiral. Therefore, it would not exhibit a CD spectrum. If chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center through a reaction at the aldehyde group, then CD spectroscopy could be employed to study the stereochemistry of these new molecules. However, there is no information in the literature regarding the synthesis or study of such chiral derivatives.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov For 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde, DFT calculations, commonly employing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) with a basis set such as 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional arrangement—its optimized geometry. ijaresm.comrasayanjournal.co.in This process minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.

The resulting optimized structure provides fundamental data on the molecule's architecture. For instance, the planarity of the benzene (B151609) ring, the orientation of the aldehyde, hydroxyl, and ethoxy groups, and the precise lengths of the carbon-bromine bonds are all defined. These geometric parameters are the foundation for calculating numerous other properties, including vibrational frequencies and electronic transitions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. acs.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the electron-donating hydroxyl and ethoxy groups. Conversely, the LUMO is likely centered on the electron-withdrawing aldehyde group and the bromine atoms. mdpi.com The interplay of these electron-donating and electron-withdrawing substituents finely tunes the energy levels of the frontier orbitals. rsc.org DFT calculations can precisely quantify these energies and visualize the spatial distribution of the orbitals.

Various quantum chemical descriptors can be derived from the HOMO and LUMO energies, providing further insight into the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. nih.gov

| Parameter | Definition | Hypothetical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.25 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.98 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.27 |

| Ionization Potential (I) | -EHOMO | 6.25 |

| Electron Affinity (A) | -ELUMO | 1.98 |

| Electronegativity (χ) | (I + A) / 2 | 4.115 |

| Chemical Hardness (η) | (I - A) / 2 | 2.135 |

| Chemical Softness (S) | 1 / (2η) | 0.234 |

Note: The values in the table are hypothetical, based on typical results for similar substituted phenolic compounds, and serve as an illustrative example of DFT-derived data.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, is a visual representation of the charge distribution across a molecule's surface. wolfram.comlibretexts.org It is invaluable for predicting how a molecule will interact with other molecules, identifying sites susceptible to electrophilic and nucleophilic attack. numberanalytics.com The map is color-coded: red indicates regions of high electron density (negative potential), which are attractive to electrophiles, while blue indicates regions of low electron density (positive potential), attractive to nucleophiles. Green and yellow represent areas of neutral or intermediate potential. researchgate.net

In this compound, the EPS map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the carbonyl group and the hydroxyl group, as well as, to a lesser extent, the oxygen of the ethoxy group and the bromine atoms. These regions are potential sites for hydrogen bonding and interactions with electrophiles. researchgate.net

Positive Potential (Blue): Located around the hydrogen atom of the hydroxyl group and the hydrogen of the aldehyde group, making them susceptible to attack by nucleophiles.

This detailed charge landscape helps in understanding non-covalent interactions and predicting the initial steps of chemical reactions. numberanalytics.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and the influence of the surrounding environment, such as a solvent. researchgate.net

For this compound, MD simulations can explore the rotational freedom around several key single bonds:

The C-C bond connecting the aldehyde group to the aromatic ring.

The C-O bonds of the ethoxy substituent.

The C-O bond of the hydroxyl group.

By simulating these movements, researchers can identify the most populated conformations and the energy barriers between them. Furthermore, performing MD simulations with the molecule solvated in an explicit solvent (like water or dimethyl sulfoxide) reveals how solvent molecules arrange themselves around the solute. acs.org These simulations can quantify the strength of hydrogen bonds between the solvent and the hydroxyl or carbonyl groups and assess how the solvent stabilizes or destabilizes certain conformations, which is critical for understanding the molecule's behavior in a realistic chemical environment. nih.gov

Quantum Chemical Calculations of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical methods, particularly DFT, are highly effective at predicting spectroscopic parameters that can be directly compared with experimental data. researchgate.net This correlation is vital for confirming the structure of a synthesized compound.

Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational frequencies corresponding to the stretching, bending, and torsional motions of the atoms in this compound. niscpr.res.in These calculated frequencies, after applying a scaling factor to correct for approximations in the method and anharmonicity, typically show good agreement with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. rasayanjournal.co.in This allows for the confident assignment of specific peaks in the experimental spectra to particular molecular vibrations.

| Vibrational Mode | Expected Wavenumber Range (cm-1) | Description |

|---|---|---|

| O-H Stretch | 3200-3400 | Stretching of the phenolic hydroxyl group. |

| Aromatic C-H Stretch | 3000-3100 | Stretching of the C-H bond on the benzene ring. |

| Aliphatic C-H Stretch | 2850-2980 | Symmetric and asymmetric stretching of C-H bonds in the ethoxy group. |

| Aldehyde C-H Stretch | 2720-2820 | Stretching of the C-H bond in the CHO group. |

| C=O Stretch | 1670-1690 | Stretching of the carbonyl double bond in the aldehyde group. |

| Aromatic C=C Stretch | 1450-1600 | In-plane stretching vibrations of the benzene ring. |

| C-O Stretch | 1200-1300 | Stretching of C-O single bonds (hydroxyl and ethoxy). |

| C-Br Stretch | 500-650 | Stretching of the carbon-bromine bonds. |

Note: The wavenumber ranges are illustrative and based on characteristic values for these functional groups in similar aromatic compounds. niscpr.res.inudel.edu

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another powerful application. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov The calculated shifts help in assigning the signals in experimental NMR spectra and can be particularly useful for distinguishing between isomers.

Prediction of Reactivity Profiles and Reaction Pathways

Computational chemistry provides tools to predict how a molecule will behave in a chemical reaction. By analyzing the electronic properties derived from DFT, a detailed reactivity profile for this compound can be established.

The FMO and EPS analyses identify the most likely sites for chemical attack. researchgate.net

Nucleophilic Attack: The carbonyl carbon of the aldehyde group is highly electrophilic due to the polarization of the C=O bond and is the primary site for nucleophilic addition reactions. quora.comquora.com

Electrophilic Attack: The aromatic ring, activated by the hydroxyl and ethoxy groups (ortho, para-directing) but deactivated by the bromine and aldehyde groups, presents a more complex scenario for electrophilic aromatic substitution. Computational analysis of the electron density on the ring carbons can predict the most probable site for substitution.

Beyond predicting reactivity sites, computational methods can model the entire pathway of a hypothetical reaction. researchgate.net By locating the transition state structure—the highest energy point along the reaction coordinate—the activation energy can be calculated. This value is critical for predicting the rate of a reaction and for understanding its mechanism, allowing chemists to compare the feasibility of different potential reaction pathways. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Interactions (In Silico)

Quantitative Structure-Activity Relationship (QSAR) modeling is an in silico technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com For a molecule like this compound, which possesses features common to bioactive compounds (a phenolic ring, halogens), QSAR can be used to hypothesize its potential efficacy in various biological contexts, such as antioxidant, antimicrobial, or enzyme inhibitory roles. researchgate.netnih.gov

The process involves calculating a set of numerical parameters, or descriptors, that quantify different aspects of the molecule's structure. mdpi.com A statistical model is then built to relate these descriptors to experimentally measured activity for a training set of similar molecules. This model can then be used to predict the activity of new or untested compounds.

Relevant descriptors for a QSAR model of this compound would include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric Descriptors: Molecular weight, molecular volume, surface area.

Lipophilic Descriptors: The logarithm of the octanol-water partition coefficient (logP), which measures hydrophobicity.

Topological Descriptors: Indices that describe molecular branching and connectivity.

By calculating these descriptors for this compound, its hypothetical biological activity can be predicted based on established QSAR models for relevant endpoints, providing a valuable screening tool in the early stages of drug discovery or materials science. nih.govmdpi.com

Synthetic Pathways to Novel Derivatives and Analogues

Modifications of the Aldehyde Group for Carboxylic Acids, Alcohols, and Imines

The formyl group is a versatile functional group that can be readily converted into other functionalities, such as carboxylic acids, alcohols, and imines, thereby expanding the molecular diversity of the parent compound.

Carboxylic Acids: The aldehyde can be oxidized to the corresponding carboxylic acid, 2,3-Dibromo-5-ethoxy-4-hydroxybenzoic acid. This transformation introduces a carboxylic acid moiety that can participate in further reactions, such as amide bond formation. Standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are effective for this purpose. Milder, more selective methods, such as the Pinnick oxidation using sodium chlorite (B76162) (NaClO₂), are also applicable, particularly to avoid side reactions with the sensitive phenolic hydroxyl group.

Alcohols: Reduction of the aldehyde yields the corresponding benzyl (B1604629) alcohol, (2,3-Dibromo-5-ethoxy-4-hydroxyphenyl)methanol. This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this conversion, typically performed in an alcoholic solvent like ethanol (B145695) or methanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used, though care must be taken due to its higher reactivity.

Imines: The aldehyde can undergo condensation reactions with primary amines to form imines (Schiff bases). This reaction is typically catalyzed by an acid and involves the removal of water. redalyc.org The resulting imine products incorporate new N-substituents, offering a straightforward method for library generation. The reactivity of the aldehyde allows for the formation of a wide range of imine derivatives with diverse electronic and steric properties. nih.gov

Table 1: Proposed Transformations of the Aldehyde Group

| Transformation | Product | Reagents and Conditions |

|---|---|---|

| Oxidation | 2,3-Dibromo-5-ethoxy-4-hydroxybenzoic acid | Sodium chlorite (NaClO₂), NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O |

| Reduction | (2,3-Dibromo-5-ethoxy-4-hydroxyphenyl)methanol | Sodium borohydride (NaBH₄), Methanol, 0 °C to RT |

Functionalization of the Phenolic Hydroxyl Group through Etherification and Esterification

The phenolic hydroxyl group provides another key site for derivatization through etherification and esterification reactions, which can alter the compound's physicochemical properties.

Etherification: The Williamson ether synthesis is a common method for converting the phenolic hydroxyl group into an ether. orientjchem.org This involves deprotonating the phenol (B47542) with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide intermediate. The phenoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, benzyl bromide) to form the corresponding ether derivative. This method allows for the introduction of a wide variety of alkyl or aryl groups. orientjchem.org

Esterification: The phenolic hydroxyl group can be acylated to form esters. A common method is the Schotten-Baumann reaction, where an acyl chloride or anhydride (B1165640) is reacted with the phenol in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide. This reaction can be used to introduce various acyl groups, thereby producing a library of ester derivatives. The synthesis of oxime esters from related hydroxybenzaldehyde compounds has been reported as a strategy to enhance biological activity. researchgate.net

Table 2: Proposed Functionalization of the Phenolic Hydroxyl Group

| Reaction | Product | Reagents and Conditions |

|---|---|---|

| Etherification | 2,3-Dibromo-5-ethoxy-4-(alkoxy)benzaldehyde | Alkyl halide (R-X), Potassium Carbonate (K₂CO₃), Acetone, Reflux |

Diversification via Palladium-Catalyzed Cross-Coupling Reactions at Bromine Centers (e.g., Suzuki, Sonogashira, Heck)

The two bromine atoms on the aromatic ring are ideal handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. sigmaaldrich.com These reactions allow for the introduction of a wide range of substituents at the C-2 and C-3 positions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. nih.govtcichemicals.com By performing sequential or double Suzuki couplings, mono- or di-substituted biaryl derivatives can be synthesized. The choice of catalyst, ligands, and base is crucial for achieving high yields. nih.gov

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. libretexts.orgwikipedia.org The reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.org This method is useful for synthesizing arylalkyne derivatives, which are valuable intermediates in organic synthesis. The regioselectivity of couplings on dihaloarenes can often be controlled by the differing reactivity of the halogen atoms or by carefully chosen reaction conditions. libretexts.orgresearchgate.net

Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. nih.gov It provides a direct method for the vinylation of the aromatic ring, leading to stilbene-like structures. nih.gov

Table 3: Proposed Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst/Base | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | Biaryl |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Et₃N | Arylalkyne |

Exploration of Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for generating molecular complexity. researchgate.net The aldehyde functionality of 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde makes it a suitable candidate for various MCRs. For example, it could participate in a three-component reaction with an amine and a β-ketoester or malonate derivative to construct highly substituted heterocyclic systems, such as piperidines or coumarins, in a single synthetic operation. researchgate.net

Stereoselective Synthesis of Chiral Analogues

Introducing chirality can be achieved through several strategies. One approach involves the stereoselective modification of the aldehyde group. For instance, reaction with a chiral auxiliary followed by a diastereoselective addition reaction could create new stereocenters. Alternatively, palladium-catalyzed cross-coupling reactions could be rendered asymmetric by using chiral ligands. While challenging, the stereochemical course of some palladium-catalyzed reactions can be controlled to produce enantioenriched products. nih.gov For example, an asymmetric Heck reaction could lead to the formation of chiral vinylated products.

Investigation of Macrocyclic or Polymeric Structures derived from the Compound

The difunctional nature of the molecule (two bromine atoms) allows for its use as a monomer in the synthesis of polymers or as a building block for macrocycles.

Polymeric Structures: Poly(arylene ethynylene)s or poly(arylene vinylene)s could be synthesized via step-growth polymerization using repeated Sonogashira or Heck coupling reactions, respectively. For this, the aldehyde group would likely need to be protected or modified first. The resulting conjugated polymers are of interest for their potential applications in materials science.

Macrocyclic Structures: Macrocycles can be constructed by reacting the dibromo compound with a suitable difunctional linker molecule under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. For instance, a double Suzuki coupling with a diboronic acid linker or a double Sonogashira coupling with a di-alkyne could yield novel macrocyclic structures with defined shapes and sizes.

Exploration of Applications in Material Science and Organic Synthesis

Precursor in the Synthesis of Functional Organic Materials

The distinct functionalities of 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde allow it to serve as a foundational building block for a range of functional organic materials. The interplay between its electron-donating and withdrawing groups, along with the potential for further chemical modification, makes it a molecule of interest for materials scientists.

Liquid Crystals and Organic Semiconductors

Substituted benzaldehyde (B42025) derivatives are known precursors for the synthesis of liquid crystals and organic semiconductors. The rigid aromatic core of this compound, combined with its potential for forming Schiff base linkages through the reaction of its aldehyde group with primary amines, allows for the creation of elongated, rod-like molecules. These are characteristic structures for calamitic liquid crystals. The presence of the ethoxy group and bromine atoms can influence the melting point, mesophase stability, and electronic properties of the resulting materials.

The electronic properties of organic semiconductors are highly dependent on their molecular structure and intermolecular interactions. The functional groups on the this compound ring can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of derived materials. The bromine atoms, being electron-withdrawing, can influence the electron affinity and ionization potential, which are critical parameters for charge transport in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Table 1: Potential Influence of Functional Groups on Liquid Crystal and Semiconductor Properties

| Functional Group | Potential Effect on Material Properties |

|---|---|

| Aldehyde (-CHO) | Reactive site for forming Schiff bases, leading to elongated molecular structures. |

| Hydroxyl (-OH) | Can participate in hydrogen bonding, influencing molecular packing and self-assembly. |

| Ethoxy (-OC2H5) | Can affect solubility and modify the melting point and mesophase range in liquid crystals. |

Polymer Chemistry and Monomer Design

In the realm of polymer chemistry, functionalized aldehydes are valuable as monomers or for the modification of polymer chains. This compound can be utilized in several ways. The aldehyde functionality can participate in condensation polymerization reactions, for instance, with phenols or amines, to form phenolic resins or polyimines (Schiff base polymers).

The presence of two bromine atoms also opens up the possibility for its use in cross-coupling reactions, such as Suzuki or Stille coupling, to create conjugated polymers. These materials are of significant interest for applications in organic electronics. The hydroxyl group can be used as an initiation site for ring-opening polymerization or can be modified to introduce other polymerizable groups. The design of functional polymers often relies on the precise placement of functional groups to control the final properties of the material. nih.govmdpi.comutwente.nlmdpi.com

Building Block for Advanced Organic Scaffolds and Heterocycles

The reactivity of the aldehyde and hydroxyl groups, along with the positions of the bromine atoms, makes this compound a versatile building block for the synthesis of more complex organic structures, including heterocyclic compounds. Salicylaldehyde derivatives are well-known starting materials for the synthesis of coumarins, chromones, and benzofurans. wisdomlib.org

For example, the reaction of the phenolic hydroxyl group with a suitable two-carbon unit can lead to the formation of a benzofuran ring. The aldehyde group can be a key participant in multicomponent reactions to build complex molecular scaffolds in a single step. The bromine atoms can be substituted or used in coupling reactions to further elaborate the molecular structure, providing access to a wide array of novel compounds with potential applications in medicinal chemistry and materials science.

Chemosensor and Probe Development

The development of chemosensors and fluorescent probes often relies on molecules that can exhibit a change in their photophysical properties upon interaction with a specific analyte. Salicylaldehyde-based Schiff bases are widely explored for this purpose. rsc.orgacs.orgnih.gov The reaction of this compound with an appropriate amine can yield a Schiff base ligand that can act as a chemosensor.

The binding of a metal ion or another analyte to the Schiff base can lead to changes in the electronic structure of the molecule, resulting in a detectable change in its absorption or fluorescence spectrum. The specific substituents on the salicylaldehyde ring are crucial for tuning the selectivity and sensitivity of the sensor. rsc.orgacs.orgnih.govmdpi.com The ethoxy and dibromo groups of this compound can modulate the electronic properties and steric environment of the binding site, influencing its affinity for different analytes.

Supramolecular Chemistry Applications (e.g., Self-Assembly)

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups on this compound make it a candidate for designing molecules that can undergo self-assembly. The hydroxyl group can act as a hydrogen bond donor, while the aldehyde's carbonyl oxygen can act as a hydrogen bond acceptor.

Derivatives of this molecule, such as Schiff bases, can exhibit specific molecular geometries and intermolecular interactions that drive the formation of ordered structures like helices, sheets, or more complex assemblies. The bromine atoms can participate in halogen bonding, another important non-covalent interaction that can be used to direct the self-assembly process.

Role as a Ligand or Pre-ligand in Catalysis

Schiff bases derived from salicylaldehydes are a prominent class of ligands in coordination chemistry and catalysis. mdpi.comiarconsortium.org The reaction of this compound with a primary amine produces a Schiff base that can coordinate to a metal center through the imine nitrogen and the phenolic oxygen.

These metal complexes can exhibit catalytic activity in a variety of organic transformations. The electronic and steric properties of the ligand, which are influenced by the substituents on the salicylaldehyde ring, play a critical role in determining the activity and selectivity of the catalyst. mdpi.com The electron-withdrawing nature of the bromine atoms and the steric bulk of the ethoxy group in derivatives of this compound can be strategically used to fine-tune the performance of the resulting metal-based catalysts.

Table 2: Summary of Potential Applications and Key Functional Groups

| Application Area | Key Functional Group(s) Involved | Resulting Product/System |

|---|---|---|

| Liquid Crystals | Aldehyde, Aromatic Ring | Elongated Mesogenic Molecules |

| Organic Semiconductors | Aromatic Ring, Substituents | Charge-Transporting Materials |

| Polymer Chemistry | Aldehyde, Hydroxyl, Bromine | Functional Polymers, Monomers |

| Heterocycle Synthesis | Aldehyde, Hydroxyl | Coumarins, Benzofurans, etc. |

| Chemosensors | Aldehyde (for Schiff base), Substituents | Analyte-Responsive Probes |

| Supramolecular Chemistry | Hydroxyl, Aldehyde, Bromine | Self-Assembling Systems |

An article on the "Mechanistic Basis of In Vitro and In Silico Biological Activities" of the chemical compound “this compound” cannot be generated at this time.

Extensive searches of publicly available scientific literature and databases have yielded no specific research findings on the biological activities of this particular compound. There is no available data regarding its enzyme inhibition mechanisms, receptor binding interactions, antioxidant capabilities, cellular interactions, antimicrobial modes of action, or any in silico predictions of its molecular targets and pathways.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline and includes detailed research findings and data tables, as no such information appears to exist in the public domain.

Future Research Directions and Interdisciplinary Prospects

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like derivatives of 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde can be significantly enhanced by modern automation and flow chemistry techniques. These approaches offer superior control over reaction parameters, improved safety for handling hazardous reagents like elemental bromine, and increased efficiency and scalability compared to traditional batch methods. rsc.orgbeilstein-journals.org

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, is particularly well-suited for halogenation and other functionalizations of aromatic rings. rsc.org The precise control of temperature, pressure, and residence time in a microreactor can lead to higher yields and selectivities, minimizing the formation of unwanted byproducts. beilstein-journals.org For instance, a hypothetical flow synthesis for a derivative of this compound could involve a multi-step sequence, such as a Suzuki coupling at one of the bromine positions, which would be challenging to control in a batch process.

Automated synthesis platforms can further accelerate the exploration of the chemical space around this core structure. chemdiv.com By integrating robotic liquid handlers with reaction modules and analytical instrumentation, a large number of derivatives can be synthesized and purified with minimal human intervention. This would be invaluable for creating libraries of compounds for high-throughput screening.

Table 1: Hypothetical Flow Chemistry Parameters for a Suzuki Coupling Reaction on this compound

| Parameter | Value | Purpose |

| Reactor Type | Packed-bed with Pd catalyst | To facilitate the heterogeneous catalysis of the Suzuki coupling reaction. |

| Temperature | 100-150 °C | To ensure a sufficient reaction rate for the C-C bond formation. |

| Pressure | 5-10 bar | To maintain the solvent in the liquid phase at elevated temperatures. |

| Residence Time | 5-20 minutes | To allow for complete conversion of the starting material. |

| Reagents | Arylboronic acid, base | To introduce a new aryl group at one of the bromine positions. |

Development of High-Throughput Screening Methodologies for Derivative Libraries

The creation of a diverse library of derivatives from the this compound scaffold necessitates the development of high-throughput screening (HTS) assays to efficiently evaluate their biological or material properties. chemdiv.comnih.gov HTS allows for the rapid testing of thousands of compounds, accelerating the discovery of "hit" molecules with desired activities. nih.gov

For pharmaceutical applications, HTS assays could be designed to identify derivatives that inhibit specific enzymes, such as kinases or proteases, or that exhibit antimicrobial or anti-inflammatory properties. mdpi.comcambridgescholars.com For example, a fluorescence-based assay could be developed to screen for inhibitors of a particular enzyme, where a change in fluorescence intensity indicates a hit. Cell-based assays could also be employed to assess the cytotoxicity of the compounds against cancer cell lines or their ability to modulate specific cellular pathways. embl.org

In the context of materials science, HTS methods could be adapted to screen for properties like corrosion inhibition, with automated electrochemical measurements on metal surfaces coated with different derivatives. google.com The development of such screening platforms would be a crucial step in identifying promising lead compounds for further optimization.

Table 2: Illustrative High-Throughput Screening Cascade for a Derivative Library

| Screening Stage | Assay Type | Purpose | Hit Criteria |

| Primary Screen | Biochemical (e.g., enzyme inhibition) | To identify any compound with activity against the target. | >50% inhibition at a single concentration (e.g., 10 µM) |

| Secondary Screen | Dose-response analysis | To confirm the activity of primary hits and determine their potency (IC50). | IC50 < 10 µM |

| Tertiary Screen | Orthogonal assay (e.g., cell-based) | To validate the mechanism of action in a more complex biological system. | Confirmation of activity in the cellular context. |

| Selectivity Screen | Counter-screening against related targets | To assess the specificity of the active compounds. | >10-fold selectivity for the primary target. |

Application of Machine Learning for Retrosynthesis and Reactivity Prediction

The fields of organic synthesis and materials discovery are being revolutionized by the application of machine learning (ML) and artificial intelligence (AI). nurixtx.comijain.org For a molecule like this compound, ML models could be employed in several key areas.

Firstly, retrosynthesis algorithms can propose novel and efficient synthetic routes to the core structure and its derivatives. researchgate.net By training on vast databases of known chemical reactions, these models can identify disconnections and suggest precursor molecules that may not be obvious to a human chemist.

Secondly, ML models can predict the physicochemical and biological properties of virtual derivatives before they are even synthesized. nurixtx.comyoutube.com By developing Quantitative Structure-Activity Relationship (QSAR) models, researchers can correlate molecular descriptors with properties such as solubility, toxicity, or biological activity. researchgate.net This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and reducing the time and cost of research. For instance, a model could be trained to predict the cytotoxicity of halogenated phenols, guiding the design of safer and more effective compounds. ijain.orgresearchgate.net

Table 3: Potential Molecular Descriptors for a Machine Learning Model to Predict Biological Activity

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole moment, partial charges | Influences intermolecular interactions and binding to biological targets. |

| Topological | Molecular weight, number of rotatable bonds | Relates to the size, shape, and flexibility of the molecule. |

| Steric | Molecular surface area, volume | Determines how well the molecule fits into a binding site. |

| Quantum Chemical | HOMO/LUMO energies | Provides insight into the reactivity and electron-donating/accepting capabilities. |

Exploration of Bio-inspired and Biomimetic Transformations

Nature is a master chemist, and the study of biosynthetic pathways can provide inspiration for novel synthetic strategies. nih.gov Biomimetic synthesis aims to mimic these natural processes to achieve efficient and selective transformations. nih.govorganic-chemistry.org For a halogenated compound like this compound, exploring bio-inspired halogenation is a particularly intriguing avenue.

Many natural products contain halogen atoms, which are often crucial for their biological activity. nih.gov Enzymes such as halogenases are capable of performing regio- and stereoselective halogenations under mild conditions. nih.gov Future research could focus on identifying or engineering halogenases that can act on phenolic precursors to produce the target compound or its analogs. This would offer a greener and more sustainable alternative to traditional chemical halogenation methods.

Furthermore, the phenolic aldehyde structure is a common motif in natural products. researchgate.net Bio-inspired transformations, such as enzymatic oxidations, reductions, or glycosylations, could be used to create a diverse range of derivatives with potentially novel biological activities. For example, mimicking the enzymatic transamination of aromatic aldehydes could lead to the synthesis of novel primary arylmethylamines. organic-chemistry.org

Collaborative Research Avenues with Material Scientists and Computational Chemists

The unique combination of functional groups in this compound makes it a promising candidate for applications in materials science. Halogenated aromatic compounds are known to participate in halogen bonding, a non-covalent interaction that can be used to control the self-assembly of molecules in the solid state. mdpi.com This opens up possibilities for the design of novel crystalline materials with interesting optical or electronic properties.

Collaborations with material scientists would be essential to explore these possibilities. For example, derivatives of the compound could be investigated as components of liquid crystals, organic light-emitting diodes (OLEDs), or as corrosion inhibitors for metals. google.com

Computational chemists can play a vital role in all the research directions outlined above. researchgate.net Density Functional Theory (DFT) calculations can be used to predict the reactivity of different positions on the aromatic ring, guiding synthetic efforts. researchgate.net Molecular dynamics simulations can provide insights into how derivatives of the compound interact with biological targets or self-assemble into larger structures. This synergy between synthetic chemistry, materials science, and computational modeling will be crucial for unlocking the full potential of this versatile chemical scaffold.

Q & A

Q. Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and integration ratios.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻).

- FT-IR : To identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in NMR spectral data when synthesizing this compound?

Methodological Answer:

Discrepancies often arise from residual solvents, impurities, or tautomerism. Strategies include:

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent peak interference.

- 2D NMR : Employ COSY, HSQC, or HMBC to resolve overlapping signals and assign coupling patterns .

- Impurity Profiling : Compare with HPLC traces (e.g., C18 column, UV detection at 254 nm) to identify byproducts .

- Reference Standards : Cross-check with published spectra of analogous brominated benzaldehydes .

Basic: What are the primary biological activities associated with derivatives of this compound, and what model systems are used to evaluate them?

Methodological Answer:

Derivatives exhibit antimicrobial, antifungal, and anticancer properties. Key evaluation systems:

- Antimicrobial Assays : Disk diffusion or microdilution against Staphylococcus aureus or Candida albicans .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to measure IC₅₀ values.

- Enzyme Inhibition : Testing against tyrosine kinases or proteases via fluorometric assays .

Advanced: What strategies optimize the yield of this compound in multi-step syntheses involving bromination and etherification?

Methodological Answer:

Optimization focuses on reaction conditions and intermediate stability:

- Bromination Control : Use stoichiometric bromine (1:2 molar ratio) at 0–5°C to prevent over-bromination .

- Protecting Groups : Temporarily protect the aldehyde moiety (e.g., acetal formation) during etherification to avoid side reactions .

- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) for ethoxylation in biphasic systems.

- Real-Time Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or inline IR .

Basic: How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

- Storage : Keep in amber vials at –20°C under inert gas (N₂ or Ar) to avoid aldehyde oxidation.

- Handling : Use anhydrous conditions (glovebox or Schlenk line) for moisture-sensitive reactions .

- Stability Testing : Periodically analyze purity via HPLC (e.g., Zorbax SB-C18 column, 1.0 mL/min flow rate) .

Advanced: How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity in Suzuki-Miyaura couplings.

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .

- QSAR Models : Corrogate electronic parameters (Hammett σ) with reaction outcomes to design optimized analogs .

Basic: What crystallization techniques are suitable for this compound, and how can its crystal structure be validated?

Methodological Answer:

- Solvent Selection : Use slow evaporation from ethanol/water (7:3 v/v) to grow single crystals.

- X-ray Diffraction : Employ SHELXL for structure refinement and CIF validation .

- Cambridge Structural Database (CSD) : Compare unit cell parameters with analogous bromophenols .

Advanced: How do researchers address conflicting bioactivity data between in vitro and in vivo studies for derivatives of this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Measure bioavailability and metabolic stability (e.g., liver microsome assays).

- Metabolite Identification : Use LC-MS/MS to detect active metabolites that may explain in vivo efficacy .

- Dose-Response Reconciliation : Adjust dosing regimens based on allometric scaling (e.g., mouse-to-human conversion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.